Cas no 1801330-98-2 (4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol)

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol 化学的及び物理的性質
名前と識別子
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- 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol
- XKOLNMGUDPUDAF-KYZUINATSA-N
- trans-4-(4-iodo-pyrazol-1-yl)cyclohexanol
- trans-4-(4-Iodo-pyrazol-1-yl)-cyclohexanol
- 4-(4-Iodo-1h-pyrazol-1-yl)cyclohexan-1-ol
- trans-4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol
- trans-4-(4-iodo-1H-pyrazol-1-yl)-cyclohexanol
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- インチ: 1S/C9H13IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4H2
- InChIKey: XKOLNMGUDPUDAF-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)C1CCC(CC1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- トポロジー分子極性表面積: 38
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12473-10g |
(1R,4R)-4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol |
1801330-98-2 | 95% | 10g |
$2700 | 2023-09-07 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12473-5g |
(1R,4R)-4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol |
1801330-98-2 | 95% | 5g |
$1800 | 2023-09-07 | |
Chemenu | CM511681-1g |
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol |
1801330-98-2 | 97% | 1g |
$326 | 2022-06-12 |
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanolに関する追加情報
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol: A Comprehensive Overview
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol (CAS No. 1801330-98-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is characterized by a cyclohexanol backbone substituted with a 4-iodo-1H-pyrazole moiety, which imparts it with distinct chemical and biological properties. In recent years, researchers have explored its role in various biochemical pathways, particularly in the context of enzyme inhibition and drug design.
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by iodination at the 4-position, which is critical for achieving the desired electronic properties. The cyclohexanol moiety is then introduced through a series of coupling reactions, ensuring optimal stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing emphasis on green chemistry.
From a structural perspective, 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol exhibits a unique balance of hydrophilic and hydrophobic groups. The pyrazole ring contributes aromaticity and potential hydrogen bonding capabilities, while the iodine substituent introduces significant electron-withdrawing effects. This combination makes the compound highly versatile in terms of its reactivity and bioavailability. Studies have shown that the iodine atom plays a pivotal role in modulating the compound's interaction with biological targets, such as protein kinases and other enzymes.
Recent research has focused on the biological activity of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol, particularly its potential as an inhibitor of various enzymes involved in disease pathways. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase implicated in cancer progression. The cyclohexanol group was found to enhance cellular uptake, while the pyrazole moiety provided specificity for the target enzyme.
In addition to its enzymatic activity, 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol has been investigated for its role in modulating cellular signaling pathways. Researchers have reported that it can influence the activity of key transcription factors, potentially opening new avenues for therapeutic intervention in inflammatory diseases. The compound's ability to interact with multiple biological systems underscores its potential as a lead molecule for drug development.
The physical properties of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol are also worth noting. Its melting point, boiling point, and solubility characteristics have been extensively studied to optimize its formulation for pharmaceutical applications. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to predict its binding affinities and stability within biological systems.
Looking ahead, 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol holds promise as a scaffold for designing novel therapeutic agents. Its modular structure allows for further functionalization to enhance potency, selectivity, and pharmacokinetic profiles. Collaborative efforts between chemists and biologists are expected to unlock new insights into its mechanism of action and therapeutic potential.
In conclusion, 4-(4-Iodo-1H-pyrazol-1-yL)cyclohexanol (CAS No. 1801330982) is a fascinating compound with diverse applications in organic synthesis and drug discovery. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for advancing medical research.
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